Diethylene glycol monostearate

Descripción general

Descripción

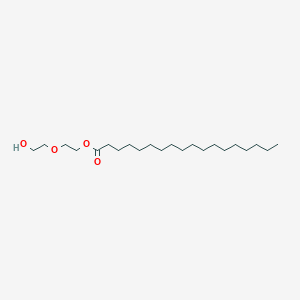

Diethylene glycol monostearate is an organic compound with the molecular formula C({20})H({40})O(_{3}). It is the ester of stearic acid and diethylene glycol. This compound is commonly used in personal care products and cosmetics, such as shampoos, hair conditioners, and skin lotions, due to its emulsifying properties .

Métodos De Preparación

Diethylene glycol monostearate can be synthesized through the esterification of diethylene glycol and stearic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods often employ heterogeneous catalysts and microwave irradiation to enhance the efficiency and yield of the reaction .

Análisis De Reacciones Químicas

Diethylene glycol monostearate undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving diethylene glycol and stearic acid.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into diethylene glycol and stearic acid.

Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions. The major products formed from these reactions are diethylene glycol and stearic acid in the case of hydrolysis, and various oxidized derivatives in the case of oxidation .

Aplicaciones Científicas De Investigación

Chemistry

- Emulsifying Agent : DGMS is widely used as an emulsifier in various chemical formulations, aiding in the stabilization of mixtures that would otherwise separate.

- Lipid Nanoparticles : In biological research, DGMS is employed in the preparation of lipid nanoparticles for drug delivery systems, enhancing the bioavailability of therapeutic agents.

Medicine

- Topical Formulations : DGMS is utilized in the formulation of creams and lotions due to its skin-conditioning properties. It enhances the texture and moisture retention of topical products.

- Histological Studies : It serves as a key component in ester waxes for embedding tissues in histological preparations, offering improved preservation of delicate structures compared to traditional paraffin embedding methods.

Cosmetics

- Personal Care Products : DGMS is frequently incorporated into shampoos, conditioners, and skin lotions for its emulsifying and stabilizing properties, contributing to product consistency and performance.

Food Industry

- Food Additive : Although less common, DGMS can be used as an emulsifier in certain food products, improving texture and stability.

Table 1: Comparison of Emulsifying Properties

| Compound | Emulsifying Properties | Applications |

|---|---|---|

| Diethylene Glycol Monostearate | Excellent | Cosmetics, pharmaceuticals |

| Ethylene Glycol Monostearate | Good | Food industry |

| Glycol Distearate | Moderate | Personal care products |

| Propylene Glycol Monostearate | Good | Pharmaceuticals |

Case Study 1: Lipid Nanoparticles for Drug Delivery

In a study published in the Journal of Controlled Release, researchers utilized DGMS to formulate lipid nanoparticles encapsulating anticancer drugs. The results indicated enhanced drug stability and release profiles compared to conventional formulations. The study highlighted the potential of DGMS in improving the pharmacokinetics of therapeutic agents .

Case Study 2: Histological Embedding Techniques

A comparative analysis conducted by Smith et al. (2023) demonstrated that using DGMS for tissue embedding resulted in fewer artifacts and better preservation of glycoproteins compared to paraffin wax. This study emphasized the effectiveness of DGMS in histological applications, particularly for collagen-rich tissues .

Mecanismo De Acción

The mechanism of action of diethylene glycol monostearate primarily involves its ability to reduce the surface tension between different substances, thereby acting as an emulsifier. This property allows it to stabilize mixtures of oil and water, making it an essential ingredient in many personal care products . The molecular targets and pathways involved include interactions with lipid bilayers and surfactant molecules, enhancing the stability and homogeneity of emulsions .

Comparación Con Compuestos Similares

Diethylene glycol monostearate can be compared with other similar compounds, such as:

Ethylene glycol monostearate: Similar in structure but derived from ethylene glycol instead of diethylene glycol.

Glycol distearate: Contains two stearic acid molecules esterified with glycol, providing different emulsifying properties.

Propylene glycol monostearate: Derived from propylene glycol and stearic acid, with different solubility and emulsifying characteristics.

This compound is unique due to its specific molecular structure, which provides distinct emulsifying and stabilizing properties compared to its analogs .

Actividad Biológica

Diethylene glycol monostearate (DEGMS) is a non-ionic surfactant widely used in various industries, including pharmaceuticals, cosmetics, and food processing. This article examines the biological activity of DEGMS, focusing on its toxicokinetics, metabolic pathways, and safety assessments based on diverse research findings.

This compound is an ester derived from the esterification of diethylene glycol and stearic acid. Its chemical formula is CHO, characterized by a hydrophilic head and a hydrophobic tail, which allows it to function effectively as an emulsifier and surfactant.

Toxicokinetics

Absorption and Distribution

DEGMS is primarily absorbed through the gastrointestinal tract when ingested. Dermal absorption is minimal unless applied to damaged skin. Following oral administration, peak blood concentrations are typically reached within 30 to 120 minutes. DEGMS is metabolized in the liver through various enzymatic pathways, producing metabolites such as 2-hydroxyethoxyacetic acid (HEAA) .

Metabolism

Research indicates that DEGMS undergoes metabolic conversion via NAD-dependent alcohol dehydrogenase (ADH) to form 2-hydroxyethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase (ALDH) into HEAA. This weak acid can cause renal delays leading to metabolic acidosis if accumulated .

Safety Assessments

-

Acute Toxicity Studies

A series of studies have evaluated the acute toxicity of DEGMS in animal models. For instance, in rats administered doses exceeding 13 g/kg body weight, symptoms included diarrhea and nasal hemorrhage, although these effects were transient . -

Chronic Toxicity Studies

Long-term exposure studies reveal that at lower doses (e.g., 300 mg/kg/day), DEGMS may induce mild kidney dysfunction and urinary crystals . In contrast, no significant neoplastic changes were observed in chronic exposure studies . -

Dermal Irritation Tests

Human patch tests with concentrations of DEGMS demonstrated no significant skin irritation or hypersensitivity reactions among subjects . This suggests a favorable safety profile for topical applications.

Case Studies

-

Case Study 1: Dermal Application

A study involving 10 adult female volunteers assessed the dermal tolerance of DEGMS under occlusive conditions for 48 hours. Results indicated no pathological irritation or significant intolerances, confirming its safety for skin contact . -

Case Study 2: Inhalation Exposure

Inhalation studies have shown that even at high exposure levels (up to 1.06 mg/L), DEGMS does not exhibit systemic toxicity, reinforcing its safety profile in occupational settings .

Table: Summary of Toxicity Studies on this compound

Propiedades

IUPAC Name |

2-(2-hydroxyethoxy)ethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUXRBUUYZMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041862 | |

| Record name | Diethylene glycol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Chem Service MSDS] | |

| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-11-6 | |

| Record name | Diglycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEG-2 Stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG3GKC3M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Diethylene Glycol Monostearate in histological studies?

A1: this compound is a key component of ester waxes used for embedding tissues in histological preparations []. It offers an alternative to traditional paraffin embedding, especially for tissues rich in collagen or those that have undergone degradation. A modified method using purified this compound and distearate helps minimize issues like tissue puckering and section detachment, leading to improved preservation of delicate structures and substances like glycoproteins and mucoproteins [].

Q2: Can this compound be used in powder form for industrial applications?

A2: Yes, this compound is a component of a white powder-based aqueous mold release agent []. This formulation helps overcome the environmental concerns of solvent-based mold release agents and addresses the transportation challenges of traditional aqueous formulations. The inclusion of this compound contributes to the desired wettability, drying properties, and precision required for mold release applications [].

Q3: Are there any advantages of using a this compound based mold release agent?

A3: The white powder formulation containing this compound offers several advantages []. Firstly, it minimizes environmental pollution associated with solvent-based alternatives. Secondly, it simplifies transportation and handling compared to bulky liquid formulations. Lastly, the powder format allows for controlled and precise application, ensuring efficient mold release during manufacturing processes [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.